molecular formula C6H8O2 B14629846 5-methyl-3,4-dihydro-2H-pyran-2-one CAS No. 54657-94-2

5-methyl-3,4-dihydro-2H-pyran-2-one

Cat. No.: B14629846
CAS No.: 54657-94-2
M. Wt: 112.13 g/mol
InChI Key: CLWFDVKYBIOIOC-UHFFFAOYSA-N
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Description

5-Methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of dihydropyran, characterized by a six-membered ring containing one oxygen atom and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-pentanone with an acid catalyst can yield this compound . Another method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported as a practical and efficient method .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can yield dihydropyran derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrans, lactones, and other heterocyclic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. Its ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the 5-position influences its steric and electronic characteristics, making it a valuable compound for specific synthetic applications .

Properties

CAS No.

54657-94-2

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

5-methyl-3,4-dihydropyran-2-one

InChI

InChI=1S/C6H8O2/c1-5-2-3-6(7)8-4-5/h4H,2-3H2,1H3

InChI Key

CLWFDVKYBIOIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=O)CC1

Origin of Product

United States

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